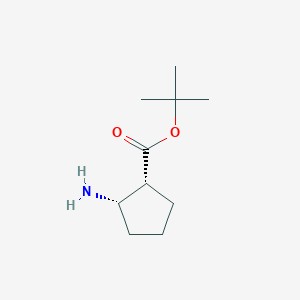

tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate

概要

説明

Tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopentanecarboxylate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate typically involves the reaction of tert-butyl cyclopentanecarboxylate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is carried out under metal-free conditions, which makes it more environmentally friendly and sustainable .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and continuous synthesis of the compound, improving yield and reducing waste . The use of flow microreactors also enhances the safety and scalability of the production process .

化学反応の分析

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions enables access to free amines for subsequent functionalization.

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or water.

-

Temperature : 0–25°C.

-

Time : 15–30 minutes.

Example

Treatment of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate with TFA (0.2 mL per 40 mg substrate) at 0°C for 15 minutes followed by aqueous workup yields the corresponding ammonium trifluoroacetate salt . This method preserves stereochemistry and achieves >99% purity .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 61–85% | |

| Purity (HPLC) | 99.35% | |

| Stereochemical Integrity | Retained |

Hydrogenolysis Reactions

The compound participates in hydrogenolysis to remove benzyl-type protecting groups or reduce unsaturated bonds.

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C).

-

Pressure : 1 atm H₂.

-

Solvent : Methanol or ethyl acetate.

Example

Hydrogenolysis of tert-butyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentanecarboxylate over Pd/C in methanol produces the primary amine derivative in 85–93% yield .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–93% | |

| Optical Purity | [α]D²⁵ = −31 (c = 1.0, CHCl₃) |

Participation in Cycloaddition Reactions

The strained cyclopentane ring and amino ester functionality enable use in 1,3-dipolar cycloadditions for synthesizing complex heterocycles.

Reaction Conditions

-

Reagents : Nitrile oxides or azides.

-

Solvent : Tetrahydrofuran (THF) or acetonitrile.

-

Temperature : −78°C to reflux.

Example

Reaction with nitrile oxides generates β-aminocyclopentanecarboxylate-fused isoxazoline derivatives. Yields range from 75–90% with high diastereoselectivity .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–90% | |

| Diastereomeric Ratio | 9:1 (trans:cis) | |

| IR (Product) | ν = 1734 cm⁻¹ (ester C=O) |

Functional Group Transformations

The ester and amine groups undergo further derivatization:

Ester Hydrolysis

-

Reagent : LiOH or NaOH in THF/water.

-

Product : (1R,2S)-2-aminocyclopentanecarboxylic acid, a precursor for peptidomimetics.

Amide Coupling

-

Reagent : HATU or EDC/HOBt.

-

Example : Coupling with 5-chloropyridin-2-amine yields anticoagulant intermediates .

Key Data

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Ester Hydrolysis | 1M NaOH, THF/H₂O, 25°C, 12 h | 78% | |

| Amide Formation | HATU, DIPEA, DCM, 0°C→25°C | 85% |

Stereochemical Stability

The compound’s stereochemistry remains intact under standard reaction conditions. NMR studies confirm no epimerization during Boc deprotection or hydrogenolysis .

NMR Data

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H19N2O2

- CAS Number : 721395-15-9

- IUPAC Name : tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate

The compound features a tert-butyl group attached to a cyclopentane ring with an amino group, making it versatile for various chemical reactions and modifications.

Peptide Synthesis

One of the primary applications of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate is in peptide synthesis. It serves as a valuable building block for creating peptides with specific structural and functional properties. The compound's structure allows for the introduction of stereochemistry into peptides, which is crucial for biological activity.

Case Study: Synthesis of Modified Peptides

A study demonstrated the use of this compound in synthesizing modified peptides that exhibit enhanced binding affinity to target receptors. The ability to manipulate the amino acid sequence using this compound has led to the development of peptides with improved pharmacological profiles.

Drug Development

The compound has shown potential in drug development, particularly concerning cancer therapeutics. Research indicates that derivatives of this compound can be utilized to create compounds targeting specific cancer pathways.

Case Study: Cancer Pathway Modulation

In one investigation, researchers synthesized a series of compounds based on this compound that were designed to inhibit key proteins involved in cancer cell proliferation. These compounds demonstrated promising results in preclinical models, suggesting their potential as therapeutic agents .

Antifungal Applications

Recent studies have identified potential antifungal applications for compounds related to this compound. The compound's structural characteristics enable it to interact with fungal cell membranes and inhibit growth.

Case Study: CISPENTACIN

CISPENTACIN is an antifungal antibiotic derived from the structural framework of aminocyclopentanecarboxylates. Its efficacy against various fungal pathogens highlights the importance of this compound class in developing new antifungal therapies .

Other Applications

In addition to its primary applications in peptide synthesis and drug development, this compound has potential uses in:

- Synthetic Chemistry : As a reagent in organic synthesis due to its stability and reactivity.

- Material Science : In developing polymers or materials that require specific amino functionalities.

作用機序

The mechanism of action of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions . The tert-butyl group can influence the reactivity and stability of the compound, affecting its overall biological activity .

類似化合物との比較

Similar Compounds

- Tert-butyl (1R,2S)-2-aminocyclohexanecarboxylate

- Tert-butyl (1R,2S)-2-aminocyclopropanecarboxylate

- Tert-butyl (1R,2S)-2-aminocyclobutanecarboxylate

Uniqueness

Tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of the cyclopentanecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C10H19N2O2

- Molecular Weight: 199.27 g/mol

- CAS Number: 17040217

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on:

- Acetylcholinesterase (AChE): Important for neurotransmitter regulation.

- β-secretase: Involved in the cleavage of amyloid precursor protein, a key process in Alzheimer's disease pathology.

In Vitro Studies

In vitro studies have shown that this compound can reduce the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. The compound demonstrated a significant reduction in cell death induced by amyloid beta in astrocyte cultures, suggesting neuroprotective properties.

| Study Type | Findings |

|---|---|

| Cell Culture | Reduced astrocyte death by 20% in presence of amyloid beta . |

| Enzyme Activity | Inhibition of AChE with IC50 values comparable to known inhibitors . |

In Vivo Studies

In vivo evaluations using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. However, results indicated variability in efficacy based on bioavailability and dosage.

| Model | Result |

|---|---|

| Rat Model (Scopolamine) | No significant improvement compared to control treatments . |

| Bioavailability Study | Limited brain penetration noted, affecting overall efficacy . |

Case Studies and Clinical Relevance

Recent research has highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases. For instance:

特性

IUPAC Name |

tert-butyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOXUKFPVXCENT-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071428-75-5 | |

| Record name | rac-tert-butyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。